molecular formula C17H15F3N4O3S2 B4583696 ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate

ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate

Cat. No. B4583696
M. Wt: 444.5 g/mol
InChI Key: DUDSHDFEPLMHOI-UHFFFAOYSA-N
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Description

The study of complex thiophene derivatives, including compounds like ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate, focuses on synthesizing novel molecules with potential biological and pharmaceutical applications. These compounds are of interest due to their unique chemical structure and potential for diverse chemical reactions and properties.

Synthesis Analysis

Efficient synthesis routes for related thiophene and pyrimidine derivatives involve multi-step reactions, starting from basic thiophene compounds to more complex structures through reactions like the Gewald reaction, followed by subsequent functionalization (Sun, Huang, & Ding, 2010). These methodologies highlight the potential pathways for synthesizing the compound of interest, emphasizing the role of catalytic amounts of bases or acids and the importance of intermediate compounds in achieving the final product.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals a significant focus on determining the configuration and conformation of newly synthesized molecules, often using X-ray diffraction techniques. The detailed structural analysis provides insights into the molecule's geometry, essential for understanding its reactivity and interactions (Pekparlak et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of thiophene and pyrimidine derivatives includes their ability to undergo various nucleophilic substitutions and cyclization reactions, forming new heterocyclic systems with potential bioactive properties. For instance, reactions with nucleophilic reagents can lead to the formation of novel azanaphthalene and pyrazole derivatives (Harb et al., 1989). These transformations underscore the versatility of thiophene compounds in synthesizing a wide range of chemical entities.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. The crystal structure analysis provides valuable information on the compound's stability and compatibility with other substances, which is vital for pharmaceutical formulations (Minga, 2005).

Chemical Properties Analysis

Chemical property studies focus on the reactivity of the compound under different conditions, including its potential as a precursor for further chemical modifications. The exploration of its chemical behavior, such as its reaction with electrophiles and nucleophiles, is essential for expanding the application range of these compounds (Mohamed, 2001).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The research conducted by Sun, Huang, and Ding (2010) discusses an efficient synthesis method for thiophene derivatives using the Gewald reaction, highlighting the versatility of such compounds in chemical synthesis. This method's significance lies in its potential applicability to synthesize similarly complex molecules, demonstrating the chemical reactivity and synthetic pathways that could involve ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate or related structures (Yong Sun et al., 2010).

  • Abaee and Cheraghi (2013) explored a four-component Gewald reaction under organocatalyzed aqueous conditions to efficiently form thiophene derivatives at room temperature. This method's simplicity and efficiency could be relevant for synthesizing complex molecules with structural similarities to the queried compound, indicating its potential in facilitating diverse synthetic applications (M. S. Abaee & Somaye Cheraghi, 2013).

Potential Applications

  • The synthesis of complex thiophene and pyrimidine derivatives has been reported to show properties such as fluorescence and biological activity, suggesting potential applications in fields ranging from fluorescent markers to agrichemistry. For instance, Wu et al. (2006) described the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, indicating novel fluorescent properties that could be explored for similar complex molecules in sensing and imaging applications (Yan‐Chao Wu et al., 2006).

  • In another study, El-Bayouki and Basyouni (1988) synthesized new thiazolo[5,4-d]pyrimidines with molluscicidal properties, showing the potential of complex thiophene derivatives in developing new agrochemicals. Such research underscores the broader utility of complex molecules in addressing specific biological targets and pests in agricultural settings (K. El-Bayouki & W. Basyouni, 1988).

properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S2/c1-4-27-15(26)13-9(3)10(6-21)14(29-13)24-12(25)7-28-16-22-8(2)5-11(23-16)17(18,19)20/h5H,4,7H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSHDFEPLMHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate
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ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate
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ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate
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ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate
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ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate
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ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate

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